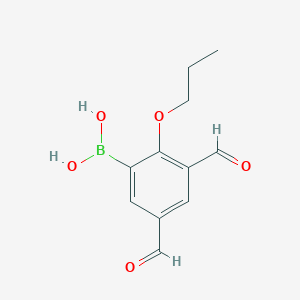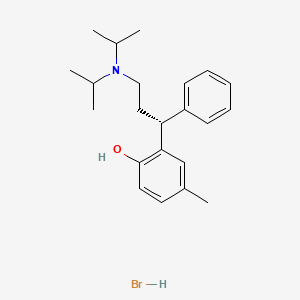
4-(1,3,4-Oxadiazol-2-yl)aniline
Overview
Description
“4-(1,3,4-Oxadiazol-2-yl)aniline” is a chemical compound with the empirical formula C8H7N3O . It is part of the 1,3,4-oxadiazole family, which are compounds known for their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides . Other methods include the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectral analyses, including 1H and 13C NMR, MS, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the formation of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles by treatment with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 144-146°C . It is a powder at room temperature .Scientific Research Applications
Electrosynthesis and Decarboxylative Coupling
- Electrosynthesis of Derivatives : A study by Qian et al. (2020) developed a method for the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives using electrochemistry. This process utilized isatins as amino-attached C1 sources, producing a variety of derivatives with moderate to good yields (Qian et al., 2020).
- Copper-Catalyzed Domino Protocol : Xu et al. (2015) developed a copper-catalyzed domino protocol for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides. This process integrated condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling (Xu et al., 2015).
Synthesis and Characterization
- Synthesis of Novel Derivatives : Kavitha et al. (2016) synthesized a series of novel 2,5-substituted-1,3,4 oxadiazole derivatives, characterized by FT-IR, NMR, and mass spectral studies. These compounds were evaluated for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
- Iodine-mediated Synthesis with Carbonic Anhydrase Inhibitory Action : Angapelly et al. (2018) developed a transition metal-free synthesis of (1,3,4-oxadiazol-2-yl)anilines, exhibiting carbonic anhydrase inhibitory activity. This synthesis was significant for creating fluorophores for potential medical applications (Angapelly et al., 2018).
Biological and Pharmacological Studies
- Antimicrobial Activity : Venkatagiri et al. (2018) synthesized triazolyl derived 1,3,4-oxadiazoles with demonstrated moderate antibacterial activity and potent antifungal activity against tested strains (Venkatagiri et al., 2018)2. Fluorescence Studies for Aniline Sensing : Naik et al. (2018) conducted fluorescence quenching studies on thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing. This research highlighted the potential of these compounds as sensors for detecting aniline via fluorescence quenching (Naik et al., 2018).
Synthesis and Characterization for New Applications
- Novel Bioactive Natural Product Analogs : Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, showing significant antitumor activity toward a panel of cell lines (Maftei et al., 2013).
- Synthesis of Polyheterocycles : Saegusa et al. (1996) developed a novel, thermally stable semiconducting polyheterocycle containing 1,3,4-oxadiazole units, exhibiting promising properties for material science applications (Saegusa et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 4-(1,3,4-Oxadiazol-2-yl)aniline are several key proteins, including AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer therapy .
Mode of Action
This compound interacts with its targets by binding to these proteins, potentially with high affinity . This interaction inhibits the activity of these proteins, leading to changes in cellular processes . For instance, it has a robust inhibitory effect against the EGFR wild-type enzyme .
Biochemical Pathways
The compound affects the EGFR pathway, which plays a critical role in governing the cell cycle . By inhibiting EGFR, the compound disrupts this pathway, leading to cell cycle arrest . This disruption can lead to downstream effects such as apoptosis, or programmed cell death .
Result of Action
The compound exhibits significant anticancer activity, as demonstrated by its potent cytotoxicity . It causes cell cycle arrest at G1/G0 and G2 phases, and induces apoptosis . Furthermore, it shows a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with the epidermal growth factor receptor (EGFR), an enzyme that governs the cell cycle . The nature of these interactions involves the inhibition of EGFR activity, which can lead to significant changes in cellular functions. Additionally, this compound has been shown to interact with other biomolecules, such as antioxidants, demonstrating its versatility in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines, thereby inhibiting cell proliferation . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. It acts as an inhibitor of EGFR, preventing the autophosphorylation of this enzyme and thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific circumstances, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit EGFR activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and adverse impacts on overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, depending on its interactions with transport proteins . The localization and accumulation of this compound can significantly influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERLKMCAVNWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585493 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35219-13-7 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)


![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)



![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

